molecular formula C19H11Cl2FN4O B5186017 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B5186017
M. Wt: 401.2 g/mol
InChI Key: JXJVRFGZTHZDEL-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide, also known as DFBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFBA is a benzotriazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for a range of laboratory experiments.

Mechanism of Action

2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is believed to act as a protein kinase inhibitor, blocking the activity of certain enzymes involved in cellular signaling pathways. This mechanism of action has been studied in detail, and 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been shown to be effective at inhibiting the activity of a variety of protein kinases.
Biochemical and Physiological Effects
2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of various protein kinases, which can have downstream effects on cellular signaling pathways. 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research. 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide in laboratory experiments. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide. One area of interest is the development of new protein kinase inhibitors based on the structure of 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide. Another potential direction is the use of 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide in combination with other drugs or therapies for the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide, as well as its potential limitations and drawbacks in laboratory experiments.

Synthesis Methods

2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2,3-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-aminobenzotriazole. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of laboratory experiments. 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been used in studies of protein kinase inhibitors, as well as in research on the mechanisms of action of various drugs.

properties

IUPAC Name

2,3-dichloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FN4O/c20-15-3-1-2-14(18(15)21)19(27)23-12-6-9-16-17(10-12)25-26(24-16)13-7-4-11(22)5-8-13/h1-10H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJVRFGZTHZDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide

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